2-Acetamidothiazole-4-sulfonyl chloride
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Overview
Description
2-Acetamidothiazole-4-sulfonyl chloride is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of an acetylamino group, a thiazole ring, and a sulfonyl chloride group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamidothiazole-4-sulfonyl chloride typically involves the reaction of 2-aminothiazole with acetic anhydride to introduce the acetylamino group. This is followed by the introduction of the sulfonyl chloride group using chlorosulfonic acid. The reaction conditions generally require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful handling of reagents and the use of advanced purification techniques to achieve high yields and purity. The use of automated systems and reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetamidothiazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl chloride group.
Major Products
Scientific Research Applications
2-Acetamidothiazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Acetamidothiazole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
2-(Acetylamino)-1,3-thiazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
2-(Aminomethyl)-1,3-thiazole-4-sulfonyl chloride: Similar structure but with an aminomethyl group instead of an acetylamino group.
2-(Acetylamino)-1,3-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
Uniqueness
2-Acetamidothiazole-4-sulfonyl chloride is unique due to its combination of functional groups, which confer specific reactivity and properties. The presence of both the acetylamino and sulfonyl chloride groups allows for a wide range of chemical transformations and applications in various fields of research.
Properties
Molecular Formula |
C5H5ClN2O3S2 |
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Molecular Weight |
240.7 g/mol |
IUPAC Name |
2-acetamido-1,3-thiazole-4-sulfonyl chloride |
InChI |
InChI=1S/C5H5ClN2O3S2/c1-3(9)7-5-8-4(2-12-5)13(6,10)11/h2H,1H3,(H,7,8,9) |
InChI Key |
RICBXZBQWLWOFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)S(=O)(=O)Cl |
Origin of Product |
United States |
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